1-Amino-1-methylguanidine
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Overview
Description
N-amino-N-methylguanidine is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-amino-N-methylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of N-amino-N-methylguanidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-amino-N-methylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution, where the guanidine moiety is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-amino-N-methylguanidine oxide, while reduction could produce N-amino-N-methylguanidine hydride .
Scientific Research Applications
N-amino-N-methylguanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-amino-N-methylguanidine involves its interaction with specific molecular targets and pathways. It acts as a strong base and nucleophile, participating in various biochemical reactions. The guanidine moiety can form stable complexes with metal ions and other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
N-amino-N-methylguanidine is unique compared to other guanidine derivatives due to its specific structural features and reactivity. Similar compounds include:
- N,N’-dimethylguanidine
- N-amino-N-ethylguanidine
- N-amino-N-phenylguanidine
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
1-amino-1-methylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4/c1-6(5)2(3)4/h5H2,1H3,(H3,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDTSZAFLNHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397277 |
Source
|
Record name | Hydrazinecarboximidamide, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44365-56-2 |
Source
|
Record name | Hydrazinecarboximidamide, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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